molecular formula C16H19N2O3+ B493070 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate

4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate

Cat. No.: B493070
M. Wt: 287.33g/mol
InChI Key: OJRWWHSFSNWLSN-UHFFFAOYSA-N
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Description

4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is a chemical compound with the molecular formula C16H19N2O3+. It is known for its unique structure, which includes a pyridinium ring and a dimethylcarbamate group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate typically involves the reaction of 4-hydroxyphenyl dimethylcarbamate with 1-methyl-2-chloropyridinium iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl methylcarbamate
  • 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl ethylcarbamate
  • 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl propylcarbamate

Uniqueness

4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .

Properties

Molecular Formula

C16H19N2O3+

Molecular Weight

287.33g/mol

IUPAC Name

[4-[(1-methylpyridin-1-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C16H19N2O3/c1-17(2)16(19)21-15-9-7-14(8-10-15)20-12-13-6-4-5-11-18(13)3/h4-11H,12H2,1-3H3/q+1

InChI Key

OJRWWHSFSNWLSN-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C

Canonical SMILES

C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C

Origin of Product

United States

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